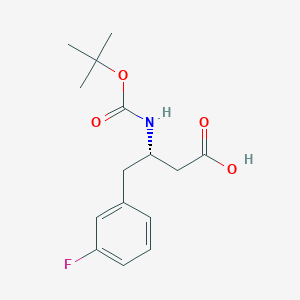

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid

Description

BenchChem offers high-quality Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPDNJRPDEQCZ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148399 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-51-5 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, discuss methodologies for its analytical characterization, outline its synthetic relevance, and detail its primary applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is a protected, non-proteinogenic β-amino acid. Its structure is defined by three key features: a butyric acid backbone, a stereochemically defined amino group at the C3 position in the (S)-configuration, and a 3-fluorophenyl substituent at the C4 position. The amine is protected by a tert-butoxycarbonyl (Boc) group, a staple in organic synthesis for its stability and ease of removal under specific acidic conditions.[1][2]

The strategic incorporation of a fluorine atom and the specific chirality make this compound a valuable intermediate for synthesizing complex pharmaceutical agents, particularly those targeting the central nervous system.[3] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5][6] This guide will explore the technical details that make this molecule a powerful tool for chemical innovation.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid dictates its physical and chemical behavior. A summary of its core properties is presented below.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 270596-51-5 | [1][7] |

| Molecular Formula | C₁₅H₂₀FNO₄ | [1][7] |

| Molecular Weight | 297.32 g/mol | [1][7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 443.3 °C at 760 mmHg | [1] |

| Density | 1.192 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Rationale Behind Properties

-

Boc Group: The bulky tert-butoxycarbonyl (Boc) group significantly influences the molecule's properties. It increases lipophilicity compared to the free amine, enhancing solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It also renders the amine nucleophilicity negligible, preventing unwanted side reactions during synthesis.[9][10]

-

Fluorine Atom: The electronegative fluorine atom at the meta-position of the phenyl ring alters the electronic properties of the aromatic system. This can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[11][12]

Analytical Characterization Workflow

Ensuring the identity and purity of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is critical for its use in regulated drug development pipelines. A typical quality control workflow involves a suite of spectroscopic and chromatographic techniques.

Caption: Boc deprotection to yield the free amine.

Protocol: Standard Boc Deprotection

-

Dissolve Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt can often be used directly or neutralized with a mild base for subsequent steps.

Carboxylic Acid Activation and Amide Coupling

With the amine protected, the carboxylic acid moiety is free to react. It is an essential precursor for forming amide bonds, a cornerstone of nearly 25% of commercial pharmaceuticals. [13]The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the acid must first be activated. [14][15] Activation Rationale: Common coupling reagents like carbodiimides (e.g., EDC) or aminium salts (e.g., HATU, HBTU) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (like an O-acylisourea or an active ester). [15][16][17]This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.

Caption: General workflow for amide bond formation.

Protocol: EDC/HOBt Mediated Amide Coupling

-

Dissolve Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid in an aprotic solvent like DMF or DCM.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and the desired primary or secondary amine (1.0 eq.).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup to remove the urea byproduct and excess reagents, followed by extraction and purification via column chromatography or recrystallization.

Applications in Drug Discovery

This molecule is primarily used as a chiral building block in the synthesis of more complex, biologically active compounds. [1][3]

-

GABA Analogues: The core structure is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Derivatives are often explored as modulators of GABA receptors or related targets for treating neurological disorders.

-

Peptidomimetics: As a non-natural β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics. These structures can exhibit enhanced stability against enzymatic degradation and may possess unique conformational properties, leading to improved therapeutic profiles.

-

Enzyme Inhibitors: The specific stereochemistry and functionality make it a key intermediate for enzyme inhibitors where precise molecular recognition is critical. For example, a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes. [18]

Conclusion

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is a highly versatile and valuable synthetic intermediate. Its well-defined stereochemistry, orthogonally protected functional groups, and strategically placed fluorine atom provide medicinal chemists with a powerful platform for constructing novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and analytical profile is essential for its effective and reliable application in research and development.

References

- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.). Google Cloud.

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 2, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Fluorine: An emerging compound in medicinal chemistry. (2022). The Torch. Retrieved January 2, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

-

BOC Protection and Deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Retrieved January 2, 2026, from [Link]

-

Cas 270596-51-5, BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID. (n.d.). lookchem. Retrieved January 2, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 2, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 2, 2026, from [Link]

-

The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 2, 2026, from [Link]

- Understanding the Structure and Use of Boc-(R)-3-Amino-4-(3-fluorophenyl)butyric Acid. (2025). Vertex AI Search.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemxyne.com [chemxyne.com]

- 6. tandfonline.com [tandfonline.com]

- 7. BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID price,buy BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID - chemicalbook [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. BOC Protection and Deprotection [ms.bzchemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. hepatochem.com [hepatochem.com]

- 15. fishersci.dk [fishersci.dk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

(S)-3-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid synthesis

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic Acid

Introduction: The Significance of Chiral β-Amino Acids

(S)-3-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a highly valuable, non-proteinogenic β-amino acid derivative. Its structural motif is of significant interest to the pharmaceutical and biotechnology sectors. β-amino acids are crucial building blocks for the synthesis of β-peptides, which can form stable secondary structures like helices and sheets, and are often resistant to enzymatic degradation.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic intermediate in drug discovery programs, particularly for developing agents targeting the central nervous system.[2]

The primary challenge in synthesizing this molecule lies in the precise control of the stereocenter at the C3 position. Enantiomerically pure β-amino acids are essential for pharmacological applications, as different enantiomers can exhibit vastly different biological activities.[1][3] This guide details robust and scalable methodologies for the enantioselective synthesis of the target (S)-enantiomer, focusing on asymmetric catalytic hydrogenation and biocatalytic transamination as field-proven strategies.

Part 1: Asymmetric Catalytic Hydrogenation Route

This pathway is a cornerstone of industrial organic synthesis, prized for its efficiency and high stereocontrol. The general strategy involves the creation of a prochiral enamine from a β-ketoester, followed by a stereoselective hydrogenation reaction using a chiral catalyst.

Workflow Overview: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow for the target molecule.

Step 1: Synthesis of the β-Enamino Ester Intermediate

The synthesis begins with the condensation of a β-ketoester with an ammonia source, typically ammonium acetate, to form the corresponding β-enamino ester.

-

Causality of Experimental Choice: The use of ammonium acetate serves as a convenient in situ source of ammonia. The reaction is typically performed in a non-polar solvent like toluene under azeotropic reflux using a Dean-Stark apparatus. This is critical for driving the equilibrium towards the product by continuously removing the water formed during the condensation.

Experimental Protocol: Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add ethyl 3-oxo-4-(3-fluorophenyl)butanoate (1.0 equiv), ammonium acetate (5.0 equiv), and toluene (approx. 0.5 M).

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (Z)-3-amino-4-(3-fluorophenyl)but-2-enoate, which is often used in the next step without further purification.

Step 2: Enantioselective Hydrogenation

This is the key stereochemistry-defining step. The β-enamino ester is hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of catalyst and ligand is paramount for achieving high enantioselectivity.[1]

-

Expertise & Trustworthiness: Catalysts like those based on Ruthenium-BINAP (Ru-BINAP) are well-established for the asymmetric hydrogenation of enamines.[4] The catalyst system forms a transient chiral complex with the substrate, directing the hydrogen addition to one face of the double bond, thereby establishing the desired (S)-stereocenter. The reaction is typically run in an alcohol solvent under hydrogen pressure.

Experimental Protocol: Asymmetric Hydrogenation

-

In a high-pressure autoclave, charge the crude β-enamino ester (1.0 equiv) and a degassed solvent such as methanol or trifluoroethanol.[4]

-

Add the chiral catalyst, for example, [RuCl((R)-BINAP)(p-cymene)]Cl (0.005-0.01 equiv).

-

Purge the autoclave with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (5-10 bar) and stir the reaction at a controlled temperature (e.g., 50-80°C) for 12-24 hours.

-

Monitor the reaction for completion by HPLC or TLC.

-

Once complete, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure. The resulting crude ethyl (S)-3-amino-4-(3-fluorophenyl)butanoate can be purified or carried forward.

Table 1: Representative Conditions for Asymmetric Hydrogenation

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | [RuCl((R)-BINAP)(p-cymene)]Cl | Proven efficacy and high enantioselectivity for similar substrates.[4] |

| Solvent | Methanol or Trifluoroethanol | Polar protic solvents that solubilize reactants and facilitate hydrogenation.[4] |

| H₂ Pressure | 5-10 bar | Sufficient pressure to ensure efficient reaction rates without requiring specialized ultra-high-pressure equipment. |

| Temperature | 50-80°C | Balances reaction rate with catalyst stability and selectivity. |

| Typical ee | >95% | The primary goal of this key step is to achieve high enantiomeric excess. |

Step 3: Saponification and Boc Protection

The final steps involve the hydrolysis of the ethyl ester to the free carboxylic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

-

Causality of Experimental Choice: Saponification is achieved using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/water) to ensure miscibility. Following hydrolysis, the reaction is acidified to protonate the carboxylate. The subsequent Boc protection is crucial for preventing the amine from engaging in undesired reactions in future synthetic steps.[5] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and the reaction is run under basic conditions to ensure the amine is nucleophilic.

Experimental Protocol: Hydrolysis and Boc Protection

-

Dissolve the crude amino ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH·H₂O (1.5-2.0 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Concentrate the mixture to remove the THF. Dilute with water and wash with a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.

-

To the aqueous layer containing the amino acid salt, add a solvent like 1,4-dioxane.

-

Cool the solution to 0-5°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

-

Adjust the pH to 9-10 with an aqueous base (e.g., 1 M NaOH) and stir vigorously at room temperature for 4-6 hours, maintaining the basic pH.

-

Once the reaction is complete, perform an acidic workup by adjusting the pH to 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-3-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid.

Part 2: Biocatalytic Synthesis via Transamination

Reflecting the growing demand for greener and more selective synthetic methods, biocatalysis offers a powerful alternative. Transaminase (TA) enzymes can stereoselectively convert a ketone into a chiral amine.[6][7]

Workflow Overview: Biocatalytic Route

Caption: Biocatalytic synthesis route using a transaminase enzyme.

-

Expertise & Trustworthiness: This approach leverages the exquisite selectivity of enzymes. An (S)-selective ω-transaminase is used to transfer an amino group from a donor molecule (like isopropylamine or L-alanine) to the ketone of the β-ketoester. The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor. A key challenge is managing the equilibrium; the byproduct (acetone from isopropylamine) often needs to be removed or the reaction must be driven by a large excess of the amine donor.[7] Some advanced systems use a coupled enzyme to remove the byproduct, further enhancing the yield.[6]

Conceptual Protocol: Enzymatic Transamination

-

Prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the substrate, ethyl 3-oxo-4-(3-fluorophenyl)butanoate (1.0 equiv), often dissolved in a co-solvent like DMSO to aid solubility.

-

Add the amine donor (e.g., isopropylamine, >10 equiv), the PLP cofactor (approx. 1 mM), and the selected (S)-selective transaminase enzyme.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours.

-

Monitor the conversion to the amino ester by HPLC.

-

Upon completion, extract the product with an organic solvent like ethyl acetate.

-

The resulting ethyl (S)-3-amino-4-(3-fluorophenyl)butanoate can then be hydrolyzed and Boc-protected as described in the previous section.

Table 2: Comparison of Synthetic Routes

| Feature | Asymmetric Hydrogenation | Biocatalytic Transamination |

|---|---|---|

| Catalyst | Transition metal complex (Ru, Rh) | Enzyme (Transaminase) |

| Stereocontrol | Excellent (>95% ee) | Excellent (>99% ee often achievable) |

| Conditions | High pressure, organic solvents | Aqueous buffer, ambient pressure, mild temp. |

| Scalability | Well-established for large scale | Scalable, but requires enzyme production |

| Green Chemistry | Relies on heavy metals | Biodegradable catalyst, aqueous media |

| Key Challenge | Catalyst cost and removal | Equilibrium control, enzyme stability/cost |

Conclusion

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is readily achievable through several robust methodologies. The classical approach via asymmetric hydrogenation of a β-enamino ester offers a reliable and scalable route with excellent stereocontrol, backed by decades of industrial application. Concurrently, the emerging field of biocatalysis provides a greener, highly selective alternative that operates under mild, aqueous conditions. The selection of a specific route will depend on factors such as available equipment, scale, cost considerations, and sustainability goals. Both pathways deliver the target chiral intermediate, a critical component for the advancement of modern medicinal chemistry.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]

-

Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Juaristi, E., & Soloshonok, V. A. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

-

Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

- Kim, D. et al. (2014). Preparation method of intermediate of sitagliptin.

- Aronhime, J. et al. (2009). Preparation of sitagliptin intermediate.

-

Teva Pharmaceutical Industries Ltd. (2009). Preparation of sitagliptin intermediate. Eureka | Patsnap. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Sharma, M. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

- Reddy, M. et al. (2010). Process for the preparation of sitagliptin and its intermediates.

-

MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid. MySkinRecipes. [Link]

-

Reddy, K. S. et al. (2013). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]

-

Gotor-Fernández, V. et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of BOC-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid: A Technical Guide for Drug Development Professionals

Introduction

In the intricate world of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical data for BOC-(S)-3-Amino-4-(3-fluorophenyl)butyric acid (CAS Number: 270596-51-5), a chiral building block of significant interest in medicinal chemistry. As a protected amino acid, it serves as a crucial intermediate in the synthesis of novel therapeutic agents.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data but also insights into the experimental methodologies for their determination. By understanding the "why" behind the "how," researchers can better anticipate challenges and optimize their development strategies.

Core Physicochemical Profile

BOC-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, with the molecular formula C15H20FNO4 and a molecular weight of 297.32 g/mol , is a white to off-white solid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its properties, rendering it more amenable to organic synthesis by preventing unwanted side reactions of the amino group.[]

Structural and General Properties

| Property | Value | Source |

| CAS Number | 270596-51-5 | |

| IUPAC Name | (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid | |

| Molecular Formula | C15H20FNO4 | [1] |

| Molecular Weight | 297.32 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

Thermodynamic and Physical Properties

While specific experimental data for CAS 270596-51-5 is limited in publicly available literature, we can infer and predict certain properties based on its structure and data from closely related analogs.

| Property | Value (Experimental/Predicted) | Notes and Comparative Data |

| Melting Point | Not available. | A structurally similar compound, Boc-L-3-Amino-3-(4-fluorophenyl)-propionic acid, has a reported melting point of 110-116 °C.[5] Another analog, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, melts at 136-138 °C.[6] These values suggest that the target compound is a crystalline solid at room temperature. |

| Boiling Point | 443.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.192 g/cm³ (Predicted) | [1] |

| Flash Point | 221.9 °C (Predicted) | [1] |

| Solubility | Not available. | N-Boc protected amino acids generally exhibit increased solubility in organic solvents and decreased solubility in water compared to their unprotected counterparts.[7] For a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, it is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[6] |

| pKa | Not available. | The carboxylic acid moiety is expected to have a pKa in the range of 4-5. For instance, the predicted pKa of Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is 4.30.[6] |

| LogP | Not available. | The presence of the Boc group and the fluorophenyl ring suggests a moderate to high lipophilicity. The predicted XLogP3 for a similar compound, Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is 2.7.[8] |

| Stability | The Boc protecting group is stable under most nucleophilic and basic conditions but is readily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid).[9] Thermal deprotection is also possible.[10] | The stability of the Boc group is a cornerstone of its utility in peptide synthesis, allowing for orthogonal protection strategies.[9] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the direct experimental determination of physicochemical properties is crucial. The following section outlines standard, field-proven protocols for key parameters.

Workflow for Physicochemical Property Determination

Caption: Workflow for Physicochemical Characterization.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[11]

-

Packing: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: With a fresh sample, heat the apparatus to a temperature about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[12]

-

Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

Solubility Determination

Rationale: Solubility data is critical for developing appropriate formulations and for designing purification and analytical methods. Understanding a compound's solubility in various solvents provides insights into its polarity.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: To a series of small, labeled test tubes, add a pre-weighed amount of the compound (e.g., 1-5 mg).

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to each tube.

-

Mixing: Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each tube for the complete dissolution of the solid.

-

Quantification (Optional): For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for predicting a drug's absorption, distribution, and interaction with biological targets.

Protocol:

-

Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (typically water or a co-solvent system if the compound has low aqueous solubility).[13]

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.[14]

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, measured increments.[14]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. The inflection point of the curve can also be used to determine the equivalence point.

LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes and is a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by shaking them together and allowing the phases to separate.[1]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, NMR).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Structure-Property Relationships and Their Implications in Drug Development

The physicochemical properties of BOC-(S)-3-Amino-4-(3-fluorophenyl)butyric acid are a direct consequence of its molecular structure.

Caption: Structure-Property Relationships and Implications.

-

The Boc Group: The bulky and lipophilic tert-butoxycarbonyl group increases the overall lipophilicity of the molecule, which can enhance its solubility in organic solvents used in synthesis and potentially improve its ability to cross biological membranes. It also provides steric hindrance, which can influence the molecule's conformation and interactions with biological targets.

-

The Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons and influence the molecule's binding to target proteins through halogen bonding or by modifying the electronic nature of the aromatic ring. The presence of fluorine can also block metabolic pathways, thereby improving the compound's metabolic stability.

-

The Carboxylic Acid: This functional group provides a handle for forming salts, which can be used to modulate solubility and improve the compound's suitability for formulation. Its ionizable nature means that the overall charge of the molecule will be pH-dependent, which will affect its solubility and permeability.

-

Chirality: The (S)-configuration at the stereocenter is crucial for specific interactions with chiral biological targets such as enzymes and receptors.

Conclusion

BOC-(S)-3-Amino-4-(3-fluorophenyl)butyric acid is a valuable building block in drug discovery, offering a unique combination of structural features that can be leveraged to design novel therapeutics. A comprehensive understanding and experimental determination of its physicochemical properties are essential for its effective utilization. This guide provides a foundational understanding of these properties and the experimental protocols required for their measurement, empowering researchers to make informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the fundamental importance of physicochemical profiling in modern medicinal chemistry.

References

-

LookChem. Cas 270596-51-5, BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID. [Link]

-

BOC-(L)-3-Amino-3-(4-fluorophenyl)-propionic acid product page. [Link]

-

PubChem. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. lookchem.com [lookchem.com]

- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chm.uri.edu [chm.uri.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

The Biological Activity of Fluorinated β-Amino Acids: From Conformational Control to Therapeutic Innovation

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into β-amino acids represents a powerful and increasingly utilized strategy in medicinal chemistry and drug design. The unique stereoelectronic properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—impart profound effects on the conformational preferences, metabolic stability, and binding affinities of these molecules. This guide provides a comprehensive overview of the biological activities of fluorinated β-amino acids, delving into the fundamental principles that govern their behavior and exploring their applications in therapeutic areas ranging from enzyme inhibition to the development of novel antimicrobial and anticancer agents. We will examine the causal relationships behind synthetic and analytical choices, present detailed experimental protocols, and synthesize the current state of knowledge to equip researchers with field-proven insights for leveraging these remarkable building blocks in next-generation drug discovery.

The Fluorine Advantage: Modulating Molecular Properties in β-Amino Acid Scaffolds

The introduction of fluorine into a β-amino acid is not a mere substitution but a precision tool for tuning molecular behavior. The effects are multifaceted, stemming from the fundamental physicochemical properties of the fluorine atom.

Stereoelectronic Effects and Conformational Pre-organization

The high electronegativity of fluorine creates a strong dipole in the C-F bond, which in turn exerts significant influence on the molecule's preferred three-dimensional structure. This is most notably observed through the gauche effect , where a C-F bond positioned on the β-carbon will preferentially adopt a gauche conformation relative to an electron-rich group (like the amino group) on the α-carbon. This electrostatic interaction restricts the rotational freedom around the Cα-Cβ bond, effectively "locking" the amino acid into a more defined conformation.[1][2] This pre-organization is a critical asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and selectivity.[3] Peptides incorporating these residues can form highly stable and predictable secondary structures, such as 3₁₄-helices and β-turns.[4]

Caption: Overview of the two major synthetic pathways to fluorinated β-amino acids.

Biological Applications and Therapeutic Potential

The unique properties conferred by fluorine translate into a wide array of biological activities and therapeutic applications.

Antimicrobial Agents

The incorporation of fluorinated amino acids into host defense antimicrobial peptides (AMPs), such as buforin and magainin, has been shown to enhance their bacteriostatic activity while simultaneously improving their stability against proteases. [5][6][7]The increased hydrophobicity from fluorination can modulate the peptide's interaction with the bacterial membrane, a key step in their mechanism of action. [8]However, the relationship is complex, as excessive fluorination can sometimes diminish activity, highlighting the need for careful tuning of the peptide's physicochemical properties. [8][9]

| Peptide Series | Modification | Key Finding | Reference |

|---|---|---|---|

| Buforin II | Introduction of fluorinated analogs | Retained or significantly increased antimicrobial activity with modest increases in protease resistance. | [5][6] |

| Magainin 2 | Introduction of fluorinated analogs | Increased antimicrobial activity but also showed an increase in hemolytic activity. | [5][6] |

| Protegrin-1 | Val -> Hexafluoroleucine | Significantly diminished activity against several bacterial strains, suggesting altered membrane binding. | [8]|

Enzyme Inhibition

Fluorinated β-amino acids are potent and versatile enzyme inhibitors. Their constrained conformations allow them to act as transition-state analogs, fitting snugly into active sites. They have been successfully employed as competitive inhibitors of proteases like α-chymotrypsin. [10]The fluorine atom can also serve as a mechanistic probe or a trigger for suicide inhibition, where the inhibitor is processed by the enzyme, leading to an irreversible covalent modification of the active site. [11]This mechanism is particularly effective for PLP-dependent enzymes. [11]

Anticancer Therapeutics

Fluorinated amino acids have shown significant promise as anticancer agents. [1][2]For instance, fluorinated aromatic amino acid analogs have been demonstrated to effectively and irreversibly inhibit the growth of human breast cancer cell lines (MCF-7) with IC₅₀ values in the low micromolar range. [12]Their mechanism often involves uptake by specific amino acid transporters, such as the L-type amino acid transporter (LAT), which are frequently overexpressed in cancer cells. [12]This provides a pathway for selective delivery and accumulation in tumor tissues. Furthermore, incorporating fluorinated amino acids into peptide-based cancer drugs can improve their membrane permeability and overall potency. [13]

Key Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative methodologies for the synthesis and evaluation of fluorinated β-amino acids.

Protocol: Synthesis of an α-Fluoro-β³-Amino Ester via Nucleophilic Fluorination

This protocol describes the conversion of a β-hydroxy precursor to its corresponding α-fluoro derivative using DAST, a common and effective method cited in the literature. [14] Causality: The choice of DAST is based on its proven efficacy in deoxyfluorination of alcohols. The reaction proceeds via an intermediate fluorosulfite ester, followed by an Sₙ2-type displacement by fluoride. Low temperature is critical to minimize side reactions and decomposition of the reagent.

Methodology:

-

Preparation: Dissolve the enantiopure β-hydroxy-α-amino ester precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the cooled solution dropwise over 15 minutes. Maintain the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure α-fluoro-β³-amino ester.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Assay for Proteolytic Stability

This protocol outlines an HPLC-based method to compare the stability of a fluorinated peptide against its non-fluorinated parent peptide in the presence of a protease, such as α-chymotrypsin. [15][16] Self-Validation: This system is inherently self-validating. The non-fluorinated peptide serves as the positive control for degradation. The "time zero" sample and a "no enzyme" control serve as negative controls, ensuring that any observed peptide loss is due to enzymatic activity and not other forms of degradation.

Caption: Workflow for the comparative proteolytic stability assay.

Methodology:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both the fluorinated peptide and the non-fluorinated control peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for α-chymotrypsin). Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the same buffer.

-

Reaction Initiation: In separate microcentrifuge tubes, add the enzyme solution to each peptide solution to achieve a final enzyme:substrate ratio of 1:100 (w/w). Vortex briefly. This is the T=0 point.

-

Time Zero Sample: Immediately withdraw a 50 µL aliquot from each reaction tube and quench it by adding it to a tube containing 50 µL of 10% trifluoroacetic acid (TFA).

-

Incubation: Place the reaction tubes in an incubator or water bath set to 37 °C.

-

Time Course Sampling: At subsequent time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction and quench as described in step 3.

-

HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC (RP-HPLC) using a C18 column. Monitor the peptide elution by UV absorbance at 220 nm.

-

Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Calculate the percentage of remaining peptide relative to the T=0 sample.

-

Interpretation: Plot the percentage of remaining peptide versus time for both the fluorinated and non-fluorinated peptides. A slower rate of disappearance for the fluorinated peptide indicates enhanced proteolytic stability.

Conclusion and Future Outlook

Fluorinated β-amino acids are no longer niche curiosities but are established as powerful tools in the arsenal of the medicinal chemist. Their ability to enforce specific conformations, enhance metabolic stability, and modulate physicochemical properties provides a rational basis for the design of superior therapeutic agents. [17]From enhancing the stability of antimicrobial peptides to creating highly specific enzyme inhibitors and targeted anticancer drugs, their applications are broad and impactful. Future research will likely focus on developing more sophisticated and scalable synthetic routes, exploring their incorporation into larger and more complex biologics, and further elucidating the nuanced structure-activity relationships that govern their interactions with biological systems. As our understanding deepens, fluorinated β-amino acids will undoubtedly continue to be at the forefront of innovation in drug discovery and development.

References

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949.

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate.

-

March, T. L., Johnston, M. R., Duggan, P. J., & Gardiner, J. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Chemistry & Biodiversity, 9(11), 2410-2441.

-

Kukhar, V. P. (2009). Synthesis of Fluorinated β-Amino Acids. Thieme Connect.

-

March, T. L., Johnston, M. R., Duggan, P. J., & Gardiner, J. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Flinders University Research.

-

Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.

-

Abell, A. D., et al. (2012). Fluorinated β²- and β³-Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. ResearchGate.

-

Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(2), 465-474.

-

Lisk, C. N., et al. (2008). Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1. Biochemistry, 47(35), 9039-9049.

-

Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Organic & Biomolecular Chemistry, 2(9), 1367-1372.

-

Salwiczek, M., et al. (2008). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed.

-

Cheng, R. (2009). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society.

-

Boche, D., et al. (2021). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. ResearchGate.

-

Chowdhary, S., et al. (2023). Fine-tuning the antimicrobial activity of β-hairpin peptides with fluorinated amino acids. Peptide Science, 115(3), e24306.

-

Brittain, W. D. G., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(21), 5038.

-

Hu, J., et al. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications, 57(63), 7731-7746.

-

Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate.

-

Kukhar, V. P. (2009). Synthesis of Fluorinated β-Amino Acids. ResearchGate.

-

BOC Sciences. Fluorinated Amino Acids. BOC Sciences.

-

Asante, V., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids, 46(11), 2733-2744.

-

Ullrich, A., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1548-1555.

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

-

Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3542-3546.

-

Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.

-

Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 131(9), 920-934.

-

Brittain, W. D. G., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.

-

Meanwell, N. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 13(10), 915-934.

-

Gessier, F., et al. (2018). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.

-

Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(10), 2469.

-

Boche, D., et al. (2021). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. ResearchGate.

-

Eltsov, O. S., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6610.

Sources

- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]

- 8. Using fluorous amino acids to probe the effects of changing hydrophobicity on the physical and biological properties of the beta-hairpin antimicrobial peptide protegrin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of the 3-Fluorophenyl Moiety in GABA Analog Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogs are of significant therapeutic interest for a range of neurological and psychiatric disorders. The modulation of GABAergic systems through the design of novel receptor agonists, antagonists, and enzyme inhibitors is a cornerstone of neuropharmacology. This technical guide delves into the nuanced but powerful role of incorporating a 3-fluorophenyl moiety into GABA analogs. Through a detailed exploration of its effects on physicochemical properties, receptor interactions, and metabolic stability, we provide a comprehensive resource for researchers engaged in the design and development of next-generation GABAergic modulators. This guide will dissect the structure-activity relationships (SAR), provide detailed experimental protocols for pharmacological characterization, and offer insights into the causal mechanisms that underpin the strategic advantage of the 3-fluorophenyl group in modern drug discovery.

The GABAergic System: A Landscape of Therapeutic Opportunity

The intricate signaling of GABA is primarily mediated by two major classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAA receptors are ligand-gated chloride ion channels, and their activation leads to rapid neuronal hyperpolarization.[1] In contrast, GABAB receptors are G-protein coupled receptors that modulate neuronal excitability through the regulation of calcium and potassium channels.[2] The therapeutic landscape of GABAergic drugs is vast, encompassing treatments for anxiety, epilepsy, spasticity, and sleep disorders.[1] The development of selective ligands for different GABA receptor subtypes is a key objective in minimizing off-target effects and enhancing therapeutic efficacy.

The 3-Fluorophenyl Moiety: A Tool for Fine-Tuning Molecular Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[3] The 3-fluorophenyl group, in particular, offers a unique combination of steric and electronic effects that can be leveraged to optimize the pharmacological profile of GABA analogs.

Physicochemical Impact of the 3-Fluorophenyl Group

The substitution of a hydrogen atom with fluorine at the meta-position of a phenyl ring imparts several key changes to the molecule's properties:

-

Increased Lipophilicity: The fluorophenyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier (BBB), a critical factor for CNS-targeting drugs.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing a fluorine atom at the 3-position can block potential sites of metabolism on the phenyl ring, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect the molecule's ionization state at physiological pH and its interaction with receptor binding sites.

-

Conformational Constraint: The presence of a fluorine atom can introduce subtle conformational biases in the molecule.[6] This can be a powerful tool to lock the molecule into a bioactive conformation that is more favorable for receptor binding.

Structure-Activity Relationships of 3-Fluorophenyl GABA Analogs: A Case Study Approach

While direct comparative data for 3-fluorophenyl GABA analogs across all receptor subtypes is still emerging, we can draw valuable insights from related compounds, such as 4-fluorophenibut (F-phenibut), and from general principles of medicinal chemistry.

Insights from 4-Fluorophenibut (F-Phenibut) at the GABAB Receptor

Phenibut (β-phenyl-GABA) is a GABAB receptor agonist with anxiolytic and nootropic effects.[7] The introduction of a fluorine atom at the 4-position of the phenyl ring to create 4-fluorophenibut results in a significant increase in potency.[8]

| Compound | GABAB Receptor EC50 (µM) |

| Phenibut | 1362 |

| 4-Fluorophenibut | 23.3 |

| Baclofen | 6.0 |

Data from Irie et al., 2020[8]

This dramatic increase in potency highlights the profound impact of the fluorophenyl moiety. The enhanced activity is likely due to a combination of factors, including increased lipophilicity facilitating brain penetration and more favorable interactions within the GABAB receptor binding pocket.

Postulated Effects of the 3-Fluorophenyl Moiety

Based on established principles of drug design, the introduction of a 3-fluorophenyl group into a GABA analog is anticipated to:

-

Enhance GABAB Receptor Affinity and Potency: Similar to the 4-fluoro substitution, a 3-fluoro group is expected to increase potency at GABAB receptors. The precise impact on affinity will depend on the specific interactions within the binding pocket, but the electronic and conformational effects of the fluorine atom are generally favorable.

-

Modulate GABAA Receptor Subtype Selectivity: The diverse subunit composition of GABAA receptors offers opportunities for developing subtype-selective modulators. The 3-fluorophenyl group, by influencing the conformation and electronic properties of the ligand, could be used to fine-tune its interaction with different α, β, and γ subunits, potentially leading to improved selectivity and a better side-effect profile.

-

Influence GABA Transporter (GAT) Inhibition: Fluorinated analogs of GABA have been investigated as inhibitors of GABA transporters. The 3-fluorophenyl moiety could be incorporated into the design of novel GAT inhibitors to enhance their potency and selectivity for specific transporter subtypes (GAT1, GAT2, GAT3, and BGT-1).

Experimental Protocols for Pharmacological Characterization

A thorough understanding of the role of the 3-fluorophenyl moiety requires rigorous pharmacological evaluation. The following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.

Materials:

-

Rat brain membranes (prepared as described below)

-

[3H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compound (3-fluorophenyl GABA analog)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

-

Resuspend the final pellet in binding buffer and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]Muscimol (final concentration ~2-5 nM), and 50 µL of the test compound at various concentrations.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled GABA (e.g., 10 mM).

-

Add 100 µL of the prepared rat brain membranes (0.1-0.2 mg protein/well).

-

Incubate for 45-60 minutes at 4°C.

-

-

Termination and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol allows for the functional assessment of a 3-fluorophenyl GABA analog's effect on GABA receptor-mediated currents in neurons.

Materials:

-

Brain slice preparation (e.g., from hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch pipettes (3-7 MΩ resistance)

-

Electrophysiology recording setup (amplifier, micromanipulators, microscope)

-

Test compound (3-fluorophenyl GABA analog)

Procedure:

-

Slice Preparation:

-

Prepare acute brain slices (250-350 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with internal solution.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).

-

Establish a stable baseline recording of spontaneous or evoked IPSCs.

-

Apply the 3-fluorophenyl GABA analog to the bath at a known concentration.

-

Record the changes in the amplitude, frequency, and kinetics of the IPSCs.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the effect of the compound on GABAergic neurotransmission.

-

Construct dose-response curves to determine the EC50 or IC50 of the compound.

-

Visualizing the Impact: Diagrams and Workflows

GABAA Receptor Signaling Pathway

Caption: Simplified GABAA receptor signaling cascade.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The strategic incorporation of a 3-fluorophenyl moiety represents a powerful approach in the design of novel GABA analogs. The predictable effects on lipophilicity and metabolic stability, combined with the potential for nuanced modulation of receptor affinity and selectivity, make it an attractive tool for medicinal chemists. While direct comparative data for 3-fluorophenyl analogs is still an area of active research, the principles outlined in this guide provide a solid foundation for their rational design and evaluation.

Future research should focus on the systematic synthesis and pharmacological characterization of a series of GABA analogs with fluorine substitution at the 2-, 3-, and 4-positions of the phenyl ring. This will provide a comprehensive understanding of the positional effects of fluorination and enable the development of more potent and selective GABAergic modulators for the treatment of a wide range of neurological and psychiatric disorders.

References

-

Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516. [Link]

-

Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835-867. [Link]

-

Deniau, G., Slawin, A. M. Z., Lebl, T., Chorki, F., Issberner, J. P., van Mourik, T., ... & O'Hagan, D. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-γ-aminobutyric acid ((R)-and (S)-3F-GABA): an analogue of the neurotransmitter GABA. ChemBioChem, 8(18), 2265-2274. [Link]

-

Lu, H., & Silverman, R. B. (2006). Fluorinated conformationally restricted γ-aminobutyric acid aminotransferase inhibitors. Journal of Medicinal Chemistry, 49(25), 7404-7412. [Link]

-

Testa, A., Lucas, X., Castro, G. V., Chan, K. H., Wright, J. E., Runcie, A. C., ... & Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299-9313. [Link]

-

Ding, J., Huang, C., Peng, Z., Xie, Y., Deng, S., Nie, Y. Z., ... & Li, F. (2014). Electrophysiological characterization of methyleugenol: a novel agonist of GABA (A) receptors. ACS chemical neuroscience, 5(9), 803-811. [Link]

-

O'Hagan, D. (2008). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Journal of fluorine chemistry, 129(7), 573-579. [Link]

-

Moschitto, M. J., & Silverman, R. B. (2014). Rational Design, Synthesis, and Mechanism of (3S, 4R)-3-Amino-4-(difluoromethyl) cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 136(4), 1436-1443. [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

-

Borisov, T., Galkin, M., Gerus, I., Haufe, G., & Shaitanova, E. (2015). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3 H] GABA uptake by rat brain nerve terminals. Bioorganic & medicinal chemistry, 23(15), 4439-4445. [Link]

-

Meegalla, S. K., Doller, D., Sha, D., Soll, R., Wisnewski, N., Silver, G. M., & Dhanoa, D. (2004). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero) aryl-5-amino-1-phenylpyrazoles. Bioorganic & medicinal chemistry letters, 14(19), 4949-4953. [Link]

-

Yamamoto, I., Jordan, M. J., Gavande, N., Doddareddy, M. R., Chebib, M., & Hunter, L. (2011). The enantiomers of syn-2, 3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA (C) receptor. Chemical communications, 47(3), 964-966. [Link]

-

We have previously reported the synthesis of GABA analogs, taking the scaffold of GABA, Pregabalin, and Baclofen as a starting point. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Brugarolas, P., Ramos-Torres, K. M., Gee, A. D., & Hooker, J. M. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F] 3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 385(3), 205-213. [Link]

-

Begum, R., & Kumar, V. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current organic synthesis, 15(6), 798-812. [Link]

-

Ding, J., Huang, C., Peng, Z., Xie, Y., Deng, S., Nie, Y. Z., ... & Li, F. (2014). Electrophysiological characterization of methyleugenol: a novel agonist of GABA (A) receptors. ACS chemical neuroscience, 5(9), 803-811. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. [Link]

-

Georgiou, C., KKI18, T., & et al. (2022). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. International Journal of Molecular Sciences, 23(19), 11848. [Link]

-

Al-Ostath, A., Al-Sanea, M. M., & El-Gendy, M. A. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 28(11), 4349. [Link]

-

Begum, R., & Kumar, V. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Organic Synthesis, 15(6), 798-812. [Link]

-

Irie, T., Fujii, H., Kawai, K., & Uchida, N. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European journal of pharmacology, 884, 173437. [Link]

-

Akaike, N. (1991). [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 97(4), 179–189. [Link]

-

Donovan, H., & Gussin, D. (2016). Electrophysiological Assessment of Serotonin and GABA Neuron Function in the Dorsal Raphe during the Third Trimester Equivalent Developmental Period in Mice. eNeuro, 3(1), ENEURO.0094-15.2015. [Link]

-

Meegalla, S. K., Doller, D., Sha, D., Soll, R., Wisnewski, N., Silver, G. M., & Dhanoa, D. (2004). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. Bioorganic & medicinal chemistry letters, 14(19), 4949–4953. [Link]

-

Sadek, M. M., Metwaly, A. M., & Ghorab, M. M. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]

-

Clausen, R. P., Frølund, B., & Krogsgaard-Larsen, P. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]

-

Tyurenkov, I. N., & Voronkov, A. V. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Eksperimental'naia i klinicheskaia farmakologiia, 79(2), 19–23. [Link]

-

Okatyeva, V., Dambrova, M., & Zvejniece, L. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 141–146. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

Sources

- 1. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 2. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]